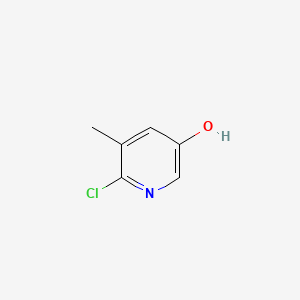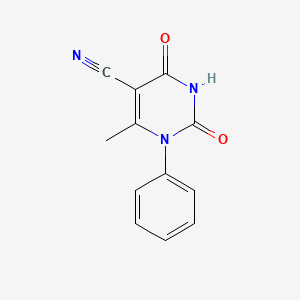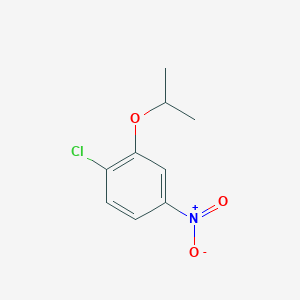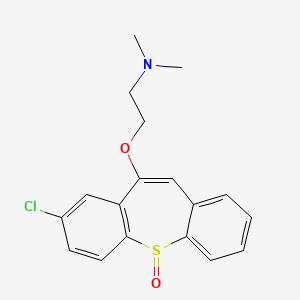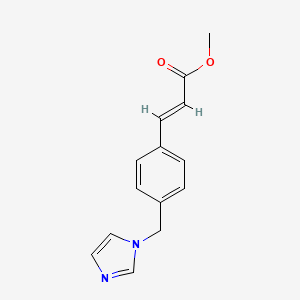
Ester méthylique d'ozagrel
Vue d'ensemble
Description
Ozagrel methyl ester is a chemical compound known for its role as an inhibitor of thromboxane A2 synthase. This compound is derived from ozagrel, which is used in the treatment of various cardiovascular diseases due to its antiplatelet aggregation and vasodilatory effects . Ozagrel methyl ester is a methyl ester derivative of ozagrel, and it has been studied for its potential therapeutic applications, particularly in the context of ischemic stroke and other thromboembolic conditions .
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on platelet aggregation and thromboxane A2 synthesis.
Medicine: Investigated for its potential therapeutic applications in the treatment of ischemic stroke and other thromboembolic conditions.
Industry: Used in the production of cinnamates, which are important intermediates in the manufacture of perfumes, rubber, and plastics
Mécanisme D'action
Target of Action
Ozagrel methyl ester primarily targets thromboxane A2 (TXA2) synthase and P2Y12 , two proteins critical for platelet aggregation . TXA2 synthase is an enzyme responsible for the synthesis of thromboxane A2, a potent vasoconstrictor and platelet aggregator. P2Y12 is a receptor that plays a crucial role in platelet activation and aggregation .
Mode of Action
Ozagrel methyl ester interacts with its targets, leading to the inhibition of TXA2 synthase and P2Y12 . This interaction results in the suppression of thromboxane A2 synthesis and platelet aggregation, thereby exerting its therapeutic effects .
Biochemical Pathways
The inhibition of TXA2 synthase and P2Y12 disrupts the biochemical pathways involved in platelet aggregation. This disruption can lead to a decrease in thromboembolism, which is a characteristic feature of conditions like ischemic stroke .
Pharmacokinetics
The pharmacokinetics of Ozagrel methyl ester involves its metabolic conversion to other compounds. After administration, Ozagrel methyl ester is metabolized to form two metabolites, M1 and M2 . The metabolic conversion of Ozagrel methyl ester to M2 and M1, and the conversion of M2 to M1, are the primary metabolic pathways of Ozagrel methyl ester in the body .
Result of Action
The result of Ozagrel methyl ester’s action is the inhibition of platelet aggregation, which can potentially reduce the risk of thromboembolic events such as stroke . It has been found to exert protective effects against oxygen-glucose deprivation injury in PC12 cells, indicating its potential neuroprotective effect .
Action Environment
The action of Ozagrel methyl ester can be influenced by various environmental factors. For instance, the metabolic conversion of Ozagrel methyl ester to its metabolites can be affected by factors such as the presence of certain enzymes in the body . .
Analyse Biochimique
Biochemical Properties
Ozagrel methyl ester plays a significant role in biochemical reactions by inhibiting the synthesis of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation. This inhibition is achieved through the interaction of ozagrel methyl ester with thromboxane A2 synthase, an enzyme responsible for the conversion of prostaglandin H2 to thromboxane A2. By binding to the active site of thromboxane A2 synthase, ozagrel methyl ester effectively reduces the production of thromboxane A2, thereby decreasing platelet aggregation and vasoconstriction .
Cellular Effects
Ozagrel methyl ester exerts various effects on different cell types and cellular processes. In endothelial cells, it enhances the production of nitric oxide, leading to vasodilation and improved blood flow. In platelets, ozagrel methyl ester inhibits aggregation, thereby reducing the risk of clot formation. Additionally, it has been shown to modulate cell signaling pathways, such as the Rho kinase pathway, which plays a role in vascular smooth muscle contraction and cell migration . Ozagrel methyl ester also influences gene expression by downregulating the expression of pro-inflammatory cytokines and upregulating anti-inflammatory genes .
Molecular Mechanism
The molecular mechanism of ozagrel methyl ester involves its binding to thromboxane A2 synthase, leading to the inhibition of thromboxane A2 production. This binding interaction is facilitated by the imidazole ring present in the structure of ozagrel methyl ester, which interacts with the active site of the enzyme. Additionally, ozagrel methyl ester has been shown to inhibit the activity of other enzymes involved in the arachidonic acid pathway, further reducing the production of pro-inflammatory mediators . These molecular interactions result in the overall anti-thrombotic and anti-inflammatory effects of ozagrel methyl ester.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ozagrel methyl ester have been observed to change over time. Initially, the compound exhibits a rapid onset of action, leading to immediate inhibition of thromboxane A2 synthesis and platelet aggregation. Over time, the stability and degradation of ozagrel methyl ester can influence its long-term effects on cellular function. Studies have shown that ozagrel methyl ester remains stable under physiological conditions, with minimal degradation observed over extended periods . Long-term exposure to ozagrel methyl ester has been associated with sustained anti-thrombotic effects and improved vascular function in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of ozagrel methyl ester vary with different dosages in animal models. At low doses, the compound effectively inhibits thromboxane A2 synthesis and reduces platelet aggregation without causing significant adverse effects. At higher doses, ozagrel methyl ester may exhibit toxic effects, such as hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where the therapeutic benefits of ozagrel methyl ester plateau at certain dosages, and further increases in dosage do not result in additional therapeutic effects .
Metabolic Pathways
Ozagrel methyl ester is involved in several metabolic pathways, primarily in the liver and intestinal mucosa. The compound undergoes metabolic conversion to its primary metabolites, M1 and M2, through the action of hepatic enzymes. These metabolites are further processed and excreted via the biliary and renal routes . The metabolic pathways of ozagrel methyl ester also involve interactions with various cofactors and enzymes, such as cytochrome P450, which play a role in its biotransformation and elimination .
Transport and Distribution
Within cells and tissues, ozagrel methyl ester is transported and distributed through various mechanisms. The compound is absorbed into the bloodstream and distributed to target tissues, where it exerts its pharmacological effects. Transporters and binding proteins, such as albumin, facilitate the movement of ozagrel methyl ester within the body . The distribution of ozagrel methyl ester is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .
Subcellular Localization
Ozagrel methyl ester is localized in various subcellular compartments, including the cytoplasm and endoplasmic reticulum. The compound’s activity and function are influenced by its subcellular localization, as it interacts with specific enzymes and receptors within these compartments. Post-translational modifications, such as phosphorylation, can also affect the targeting and localization of ozagrel methyl ester to specific organelles . These interactions and modifications play a crucial role in the compound’s overall pharmacological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ozagrel methyl ester typically involves the esterification of ozagrel. One common method includes the reaction of 4-bromomethyl methyl cinnamic acid methyl ester with sodium methoxide in methanol. The reaction mixture is stirred at room temperature for several hours to ensure complete reaction . The resulting product is then purified using column chromatography to obtain pure ozagrel methyl ester .
Industrial Production Methods
In industrial settings, the production of ozagrel methyl ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure uniform reaction conditions. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Ozagrel methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ozagrel methyl ester can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Comparaison Avec Des Composés Similaires
Similar Compounds
Paeonol: Another compound with antiplatelet aggregation activities.
Aspirin: A well-known antiplatelet agent that inhibits cyclooxygenase.
Clopidogrel: An antiplatelet drug that inhibits the P2Y12 receptor.
Uniqueness
Ozagrel methyl ester is unique in its selective inhibition of thromboxane A2 synthase, which distinguishes it from other antiplatelet agents like aspirin and clopidogrel that have broader mechanisms of action . This selectivity makes ozagrel methyl ester particularly useful in conditions where specific inhibition of thromboxane A2 is desired .
Propriétés
IUPAC Name |
methyl (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-14(17)7-6-12-2-4-13(5-3-12)10-16-9-8-15-11-16/h2-9,11H,10H2,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLRFDGBBQSQMJ-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)CN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)CN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The research paper presents a new method for synthesizing ozagrel methyl ester using readily available starting materials and a straightforward reaction sequence []. The advantages of this method are its higher yield compared to existing methods and its reduced environmental impact, making it more suitable for large-scale production of this important pharmaceutical intermediate.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


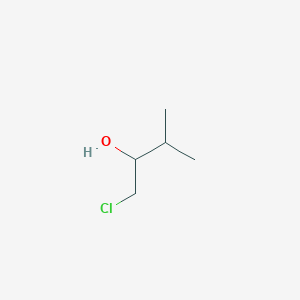
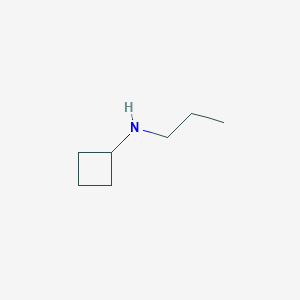

![Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B1367265.png)
